molecular formula C7H11NO3 B12854878 (E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid

(E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid

Cat. No.: B12854878
M. Wt: 157.17 g/mol
InChI Key: AZKLITPVPAPTFY-UGQQDIOTSA-N
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Description

(E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid is a chemical compound characterized by its unique structure, which includes a morpholine ring attached to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid typically involves the reaction of morpholine with an appropriate precursor, such as a prop-2-enoic acid derivative. The reaction conditions often include the use of a base to facilitate the formation of the desired product. Common bases used in this synthesis include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion of the reactants to the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The morpholine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often employed, usually in anhydrous solvents.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, often carried out in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted morpholine derivatives.

Scientific Research Applications

(E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its morpholine ring and prop-2-enoic acid moiety allow for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(E)-3-[(2R)-morpholin-2-yl]prop-2-enoic acid

InChI

InChI=1S/C7H11NO3/c9-7(10)2-1-6-5-8-3-4-11-6/h1-2,6,8H,3-5H2,(H,9,10)/b2-1+/t6-/m1/s1

InChI Key

AZKLITPVPAPTFY-UGQQDIOTSA-N

Isomeric SMILES

C1CO[C@@H](CN1)/C=C/C(=O)O

Canonical SMILES

C1COC(CN1)C=CC(=O)O

Origin of Product

United States

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